

# 6-Azido-d-lysine chemical structure and properties

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An In-depth Technical Guide to 6-Azido-d-lysine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Azido-d-lysine** is a synthetic, unnatural amino acid that has become an indispensable tool in chemical biology, drug development, and proteomics. It is a derivative of the natural amino acid D-lysine, where the terminal amine group on the side chain is replaced by an azide (-N<sub>3</sub>) moiety. This modification allows for highly specific chemical ligation to molecules containing alkyne groups through bioorthogonal "click chemistry" reactions.[1][2] Its utility lies in the ability to introduce a reactive handle into peptides and proteins at specific sites for subsequent modification, without interfering with native biological processes.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and workflow diagrams.

## **Chemical Structure and Properties**

**6-Azido-d-lysine** is characterized by an amino group, a carboxylic acid group, and a terminal azide on its six-carbon side chain. The "D" designation refers to the stereochemistry at the alpha-carbon.

### **Chemical Structure**

Caption: Chemical structure of **6-Azido-d-lysine**.



## **Physicochemical Properties**

The properties of **6-Azido-d-lysine** and its common hydrochloride salt form are summarized below.

Property	Value	Citation(s)
IUPAC Name	(2R)-2-amino-6-azidohexanoic acid	[3]
Synonyms	(R)-2-Amino-6-azidohexanoic acid, N-epsilon-Azido-D-lysine	[4]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub> (Free Acid) / C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub> · HCl (HCl Salt)	[3][5]
Molecular Weight	172.19 g/mol (Free Acid) / 208.65 g/mol (HCl Salt)	[3]
CAS Number	1418009-93-4 (Free Acid) / 2098497-01-7 (HCl Salt)	[3][4][5]
Appearance	White to light yellow crystalline powder	[4][6]
Purity	≥98% (HPLC)	[4]
Storage Conditions	2-8 °C, dry place	[4][7]

## **Core Concepts and Applications**

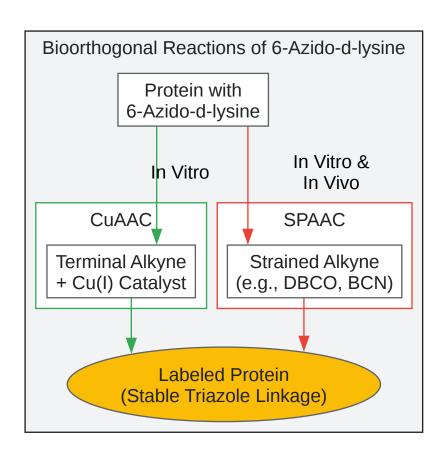
The primary utility of **6-Azido-d-lysine** stems from its azide group, which is a bioorthogonal handle. This means it does not react with native functional groups found in biological systems, ensuring that its chemical reactivity is reserved for specifically introduced reaction partners.[1]

## **Bioorthogonal Click Chemistry**

**6-Azido-d-lysine** is a key reagent for "click chemistry," a class of reactions that are rapid, high-yielding, and specific.[8] It participates in two main types of azide-alkyne cycloaddition reactions:



- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins
  the azide group of 6-Azido-d-lysine with a terminal alkyne to form a stable triazole linkage.
  It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate and a
  reducing agent like sodium ascorbate.[9][10][11] While very effective for in vitro applications,
  the potential cytotoxicity of copper limits its use in living cells.[11][12]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
  utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne
  (BCN).[2][9][10] The ring strain of the alkyne component is sufficient to drive the reaction with
  the azide without the need for a catalyst, making SPAAC ideal for applications in living cells
  and organisms.[11][12]



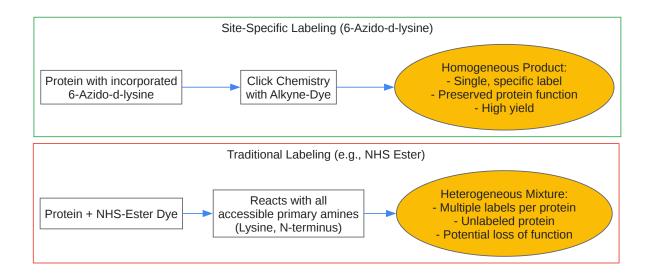
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Caption: Click chemistry pathways for **6-Azido-d-lysine**.

## **Key Applications**



- Site-Specific Protein Labeling: By incorporating **6-Azido-d-lysine** into a protein's sequence, a unique chemical handle is created at a predetermined position. This allows for the attachment of various molecules, such as fluorescent dyes, biotin tags, or PEG chains, with high precision.[1][7] This method avoids the non-specific labeling of multiple lysine residues that occurs with traditional methods like NHS-ester chemistry.[1]
- Antibody-Drug Conjugate (ADC) Synthesis: The precise placement of cytotoxic drugs onto an antibody is critical for ADC efficacy and safety. 6-Azido-d-lysine enables the site-specific conjugation of payloads, leading to homogenous ADC populations with defined drug-toantibody ratios.[1][5]
- Solid-Phase Peptide Synthesis (SPPS): It can be used as a building block in SPPS to generate peptides containing a bioorthogonal handle for subsequent modification or cyclization.[1][13]
- Metabolic Labeling: While less common for lysine analogs compared to methionine analogs,
   D-amino acids like 6-Azido-d-lysine can be incorporated into the cell walls of certain bacteria, allowing for the specific labeling and visualization of bacterial peptidoglycan.





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Caption: Comparison of labeling methodologies.

## **Experimental Protocols**

The following are generalized protocols for the incorporation and subsequent labeling of proteins using **6-Azido-d-lysine**. Optimization is often required based on the specific protein and labels used.

## Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This method is suitable for generating synthetic peptides or small proteins with **6-Azido-d-lysine** at a defined position.

- Resin and Protection: Use standard Fmoc-based SPPS protocols. Fmoc-6-azido-D-lysine(Boc)-OH is used as the building block. The Boc group protects the alpha-amine during coupling.
- Coupling: Dissolve Fmoc-6-azido-D-lysine(Boc)-OH and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF. Add to the deprotected N-terminus of the growing peptide chain on the solid support.
- Chain Elongation: Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.
- Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid-based) to cleave the peptide from the resin and remove all side-chain protecting groups.
- Purification: Purify the crude azide-containing peptide using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.[14]

## Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



This protocol is for in vitro labeling of a purified protein or peptide containing **6-Azido-d-lysine**. [12]

#### Reagent Preparation:

- Prepare a 1-10 mg/mL solution of the azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
- Prepare stock solutions of the alkyne-containing molecule (e.g., alkyne-dye) in DMSO or DMF.
- Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO<sub>4</sub>) in water, 50 mM Sodium
   Ascorbate in water, and 10 mM of a copper ligand (e.g., TBTA) in DMSO.[12]

#### Reaction Setup:

- In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.[12]
- Add the catalyst components in the following order, mixing gently after each addition:
   Copper ligand, CuSO<sub>4</sub>, and finally Sodium Ascorbate. The final concentrations should be approximately 100-200 μM CuSO<sub>4</sub>, 1-2 mM Sodium Ascorbate, and 100-200 μM ligand.
- Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE (if the label adds sufficient mass or is fluorescent).
- Purification: Remove excess reagents and catalyst using dialysis or a spin desalting column.
   [12]

## Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for both in vitro and in vivo (live cell) labeling.

Reagent Preparation:

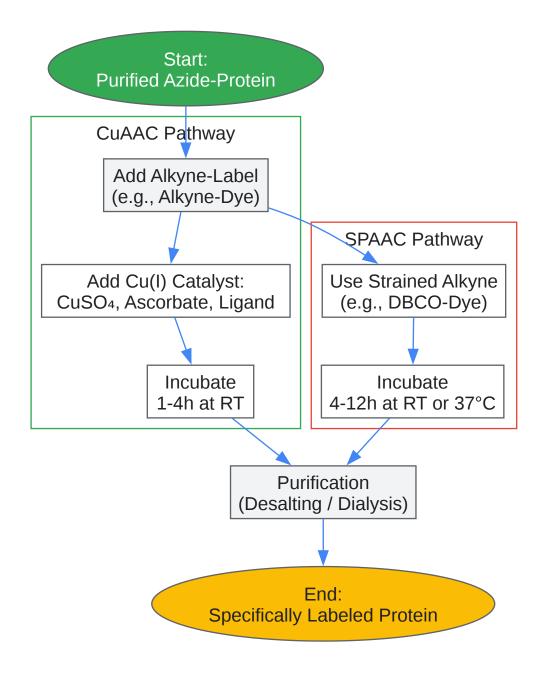






- Prepare the azide-functionalized protein as described for CuAAC. For live-cell experiments, the protein would be expressed with the incorporated azide in situ.
- Prepare a stock solution of the strained alkyne (e.g., DBCO-dye) in a biocompatible solvent like DMSO.
- Reaction Setup:
  - Add a 5- to 20-fold molar excess of the strained alkyne reagent to the azide-functionalized protein solution. No catalyst is needed.
- Incubation: Incubate the reaction for 4-12 hours. SPAAC reactions are generally slower than CuAAC. The incubation can be done at room temperature or 37°C.[12]
- Purification: For in vitro reactions, purify the labeled protein using dialysis or a desalting column to remove the excess alkyne reagent. For cellular experiments, washing the cells with fresh media is typically sufficient.





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Caption: Experimental workflow for protein labeling.

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